

CUMYL-CHSINACA Analytical Reference Standard: A Technical Guide

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Compound of Interest

Compound Name: *Cumyl-chsinaca*

Cat. No.: *B10830584*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CUMYL-CHSINACA is a synthetic cannabinoid that has emerged within the constantly evolving landscape of new psychoactive substances (NPS). As an indazole-3-carboxamide derivative, it shares a structural scaffold with a multitude of other potent cannabinoid receptor agonists. This technical guide provides a comprehensive overview of the analytical and pharmacological properties of the **CUMYL-CHSINACA** analytical reference standard, intended to support researchers, forensic scientists, and drug development professionals in its identification, characterization, and further investigation.

Chemical and Physical Properties

CUMYL-CHSINACA is formally known as 1-(cyclohexylsulfonyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide. Its chemical structure is characterized by a cumyl group linked to a carboxamide at the 3-position of an indazole core, which is substituted at the N1-position with a cyclohexylsulfonyl group. This unique sulfonyl group distinguishes it from many other synthetic cannabinoids.

Property	Value
Formal Name	1-(cyclohexylsulfonyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide
Molecular Formula	C ₂₃ H ₂₇ N ₃ O ₃ S
Formula Weight	425.5 g/mol
Purity	≥98% [1]
Formulation	A crystalline solid [1]
Solubility	DMF: 1 mg/ml [1]
Storage	-20°C [1]
Stability	≥ 5 years [1]

Analytical Characterization

The unambiguous identification of **CUMYL-CHSINACA** in various matrices relies on modern analytical techniques. The following sections detail the expected analytical profile of this reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of synthetic cannabinoids. The electron ionization (EI) mass spectrum of **CUMYL-CHSINACA** is expected to exhibit characteristic fragmentation patterns. While a specific mass spectrum for **CUMYL-CHSINACA** is not publicly available, the fragmentation of related cumyl-containing synthetic cannabinoids typically involves cleavage at the amide bond and fragmentation of the cumyl group.

Expected Key Fragmentation Ions (based on structural similarity):

m/z	Proposed Fragment
Variable	Molecular Ion (M^+) - often low abundance or absent
Variable	Fragments related to the loss of the cyclohexylsulfonyl group
Variable	Ions corresponding to the cumyl cation and its fragments
Variable	Fragments of the indazole core

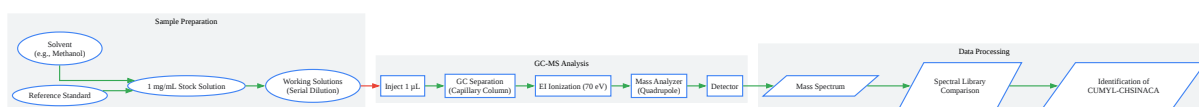
Experimental Protocol: GC-MS Analysis

A general protocol for the GC-MS analysis of a **CUMYL-CHSINACA** standard is as follows:

- Sample Preparation: Dissolve the analytical reference standard in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. Prepare working solutions by serial dilution.
- Instrumentation:
 - Gas Chromatograph: Agilent 5975 Series GC/MSD System or equivalent.
 - Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate.
 - Inlet: Split/splitless injector, with an injection volume of 1 μ L.
 - Temperature Program: An initial oven temperature of 150°C, ramped to 300°C at a rate of 15-20°C/min, with a final hold time.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-550.
- Data Analysis: Compare the obtained mass spectrum with spectral libraries or reference spectra.

Experimental Workflow for GC-MS Analysis



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Caption: Workflow for the analysis of **CUMYL-CHSINACA** by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of **CUMYL-CHSINACA** in complex matrices such as biological fluids.

Expected LC-MS/MS Parameters:

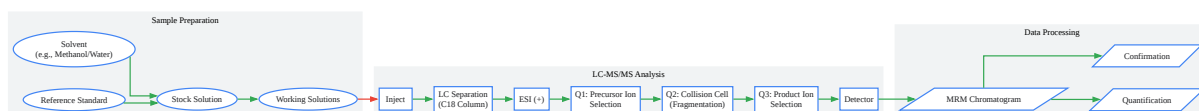
Parameter	Description
Precursor Ion	$[M+H]^+$
Product Ions	Characteristic fragments resulting from collision-induced dissociation.

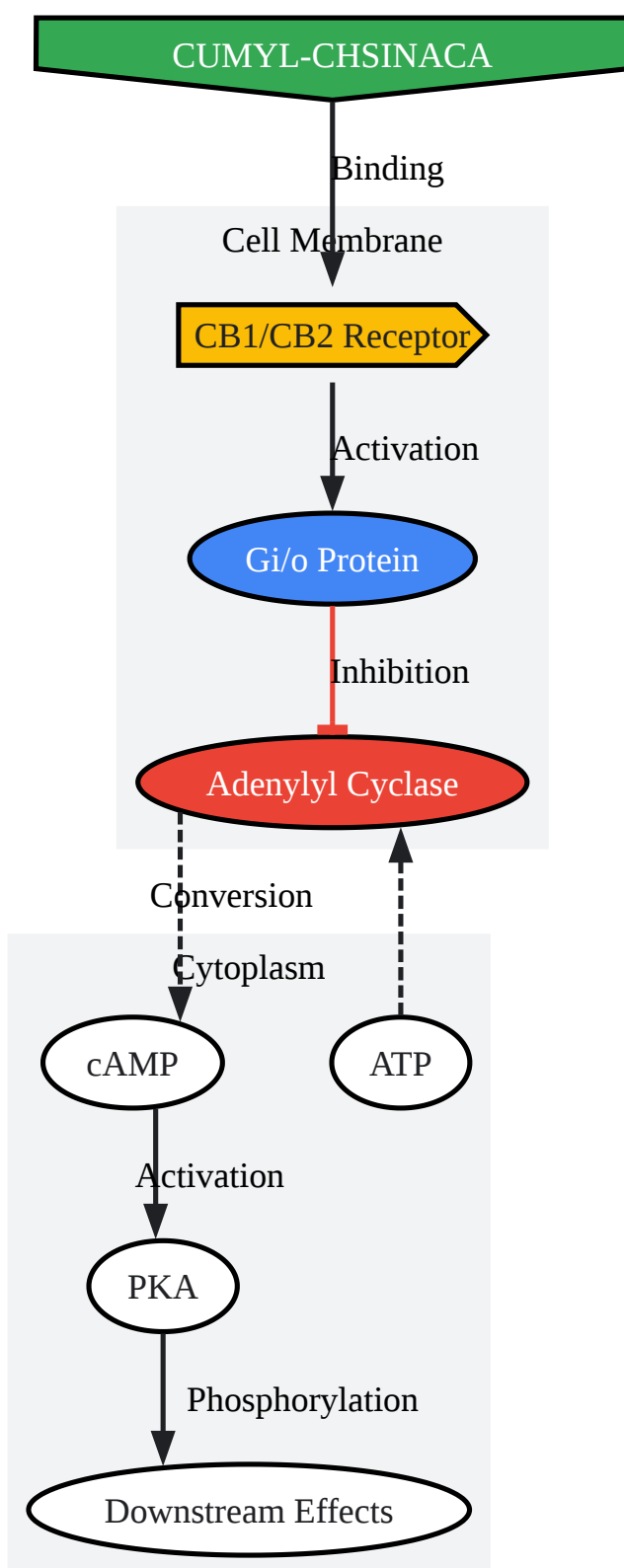
Experimental Protocol: LC-MS/MS Analysis

A general protocol for LC-MS/MS analysis is as follows:

- Sample Preparation: Prepare solutions of the reference standard in a suitable solvent system (e.g., methanol/water). For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required.
- Instrumentation:
 - Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).
 - Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
- Data Analysis: Monitor for the specific precursor-to-product ion transitions for **CUMYL-CHSINACA**.

Experimental Workflow for LC-MS/MS Analysis





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References

- 1. caymanchem.com [caymanchem.com]
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Phone: (601) 213-4426

Email: info@benchchem.com